1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile (AS601245) is a small molecule that acts as a selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. [] This pathway plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell proliferation. [] AS601245 has been investigated in scientific research primarily for its potential neuroprotective properties in the context of ischemic insults, such as stroke. []
Related Compounds
Compound Description: This compound is an intermediate in the synthesis of a series of N-Mannich bases of 5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one. It is synthesized by coupling the diazonium salt of 6-bromobenzo[d]thiazol-2-amine with ethyl cyanoacetate.
Relevance: This compound shares the core 1,3-benzothiazole and a cyanoacetate moiety with 1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile (AS601245). The main structural difference is the presence of a hydrazinylidene linker and a bromine substituent on the benzothiazole ring in BTZE, whereas AS601245 features a pyrimidinyl linker and an aminoethylpyridine substituent.
Compound Description: This compound is an important intermediate in the synthesis of various N-Mannich bases with potential antimicrobial activity. It is synthesized by cyclizing Ethylacetate (BTZE) with hydrazine hydrate.
Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate
Compound Description: The crystal structure of this compound reveals an extended conformation of the substituted amino substituent.
Relevance: Structurally similar to 1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile (AS601245), this compound features a 1,3-benzothiazole core linked to an aniline group, which is further connected to an ethyl acetate moiety. The key difference lies in the linker between the benzothiazole and the aromatic ring, with aniline in this compound replacing the pyrimidinyl acetonitrile group in AS601245.
Compound Description: This compound is the primary active ingredient in a pharmaceutical composition intended for the modulation of beta2-adrenoceptors.
Relevance: This compound bears a 1,3-benzothiazole ring similar to 1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile (AS601245), although in this case, it is substituted at position 7 with a hydroxyethyl aminoethyl chain. Compared to AS601245, this compound lacks the cyanoacetate moiety and the pyrimidinyl ring, and features a complex side chain instead of the pyridinyl ethylamine substituent.
2-Cyanomethyl-1,3-benzothiazole
Compound Description: This compound serves as a precursor for the synthesis of various heterocyclic derivatives, including pyrido[2,1-b]benzothiazoles, 2-aminoquinoline, coumarin, cyclohexane, and 2-(1,3-benzothiazol-2-yl) methylidene derivatives.
Compound Description: This compound is an intermediate in the synthesis of nilotinib, a potent antitumor agent.
Relevance: This compound shares the pyridinyl-pyrimidinyl motif with 1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile (AS601245), albeit with a tert-butoxycarbonyl protecting group on the amine. Unlike AS601245, this compound lacks the benzothiazole ring and the acetonitrile group and instead features a benzamide linked to a substituted phenyl ring with imidazole and trifluoromethyl groups.
Compound Description: This molecule acts as a novel antagonist of the Sphingosine 1-phosphate (S1P) receptor subtype S1P3. It shows submicromolar potency and high selectivity for the S1P3 receptor. Studies demonstrated that TY-52156 effectively inhibits S1P-induced vasoconstriction in isolated perfused rat hearts and human coronary artery smooth muscle cells by blocking the S1P3 receptor.
Relevance: While TY-52156 doesn't share direct structural similarities with 1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile (AS601245), both compounds are classified as small molecule inhibitors targeting specific pathways involved in vascular function. AS601245 acts as a c-Jun N-terminal kinase (JNK) inhibitor, offering neuroprotection against ischemic insults. TY-52156, on the other hand, specifically antagonizes the S1P3 receptor, demonstrating the involvement of this receptor in S1P-mediated vasoconstriction. Their shared focus on modulating vascular function, albeit through different mechanisms, makes them relevant compounds in the context of cardiovascular research.
Compound Description: This series of compounds with varying alkyl chain lengths (octyl, decyl, dodecyl, tetradecyl, and hexadecyl) were synthesized and evaluated for their antiamoebic activity. Compounds 4a-c exhibited good in vitro antiamoebic activity against Acanthamoeba polyphaga, with 4b showing the highest activity, comparable to chlorhexidine dihydrochloride.
Relevance: These compounds share the thiazole ring and ethyl acetate moiety with 1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile (AS601245), although they lack the benzothiazole ring and the pyrimidinyl acetonitrile group present in AS601245. The main difference lies in the presence of a 2-amino group and a variable alkyl chain at position 5 of the thiazole ring in compounds 4a-e, whereas AS601245 has a pyrimidinyl acetonitrile group at position 2 of the benzothiazole ring.
Source and Classification
AS601245 was developed as part of a research initiative focused on inhibitors of the c-Jun N-terminal kinase pathway. It is classified as an organic compound and falls under the category of kinase inhibitors, specifically targeting the c-Jun N-terminal kinase isoforms. This compound is often studied in the context of drug discovery and development for inflammatory diseases and cancer therapy.
Synthesis Analysis
Methods and Technical Details
The synthesis of AS601245 involves several key steps:
Starting Materials: The synthesis begins with 4-fluoro-1-nitrobenzene, which undergoes a series of reactions to form substituted triazoles.
Reduction: The nitro group is typically reduced to an amino group using hydrogenation with a palladium catalyst. In cases where other substituents are present, tin-mediated reduction may be employed.
Coupling Reactions: The process includes Suzuki coupling of 2,4-dichloropyrimidine with boronate esters or boronic acids to yield biaryl intermediates. These intermediates are further reacted with 4-substituted anilines under varying conditions (e.g., heating in ethoxyethanol) to produce the final product.
The final purification steps often involve silica gel chromatography or reverse-phase preparative high-performance liquid chromatography to ensure the purity required for biological testing.
Molecular Structure Analysis
Structure and Data
The molecular structure of AS601245 can be characterized by its specific arrangement of atoms, which includes:
Molecular Formula: C₁₄H₁₃ClN₄O
Molecular Weight: 288.74 g/mol
Structural Features: The compound features a pyrimidine core with an aniline substituent, which is crucial for its biological activity.
Crystallographic data shows that AS601245 has a well-defined three-dimensional structure that can be analyzed using X-ray diffraction techniques.
Chemical Reactions Analysis
Reactions and Technical Details
AS601245 participates in several chemical reactions that are essential for its function as a kinase inhibitor:
Inhibition Mechanism: AS601245 inhibits c-Jun N-terminal kinase in an ATP-competitive manner, affecting downstream signaling pathways involved in inflammation and cell survival.
Biological Interactions: The compound's efficacy has been evaluated through various biochemical assays, where it demonstrated significant inhibition of JNK activity at micromolar concentrations.
These reactions underline the compound's potential in therapeutic applications targeting the JNK signaling pathway.
Mechanism of Action
Process and Data
The mechanism by which AS601245 exerts its effects involves:
Binding Affinity: AS601245 binds to the ATP-binding site of c-Jun N-terminal kinase, inhibiting its phosphorylation activity.
Cellular Effects: This inhibition leads to decreased phosphorylation of target substrates such as c-Jun, ultimately modulating gene expression related to inflammation and apoptosis.
Studies have shown that at higher concentrations, AS601245 can selectively inhibit JNK isoforms, providing insights into its specificity and potential side effects.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
AS601245 exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white to off-white solid.
Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
Stability: The compound is stable under ambient conditions but should be stored away from light to prevent degradation.
These properties are crucial for its formulation in pharmaceutical applications.
Applications
Scientific Uses
AS601245 has several significant applications in scientific research:
Inflammation Studies: It is used extensively in studies investigating inflammatory pathways, particularly those involving c-Jun N-terminal kinase.
Cancer Research: The compound's ability to modulate cell survival pathways makes it a candidate for cancer therapy research, particularly in fibrotic diseases.
Drug Development: AS601245 serves as a lead compound for developing new therapeutics targeting JNK signaling pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZD 3514 is a selective androgen receptor downregulator (SARD). It inhibits AR nuclear translocation in LNCaP human prostate cancer cells with an IC50 value of 1.78 µM. AZD 3514 (10 µM) inhibits dihydrotestosterone-induced proliferation of LNCaP and LAPC4 prostate cancer cells. It reduces testosterone proprionate-induced increases in seminal vesicle weight in castrated rats. AZD 3514 (50 mg/kg) decreases tumor growth of Dunning R3327H prostate tumor implants in rats. AZD-3514 is a potent androgen receptor downregulator with potential anticancer cancer activity. AZD3514 is being evaluated in a Phase I clinical trial in patients with castrate-resistant prostate cancer.
N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-octahydro-1H-4,7-epoxyisoindol-5-yl]ethanesulfonamide is an organonitrogen compound and an organooxygen compound. It is functionally related to a delta-amino acid. AR Antagonist BMS-641988 is an androgen receptor (AR) antagonist with potential antineoplastic and anti-androgenic activities. BMS-641988 binds to the androgen receptor in target tissues, thereby preventing androgen-induced receptor activation, and facilitates the formation of inactive complexes that cannot be translocated to the nucleus. This may inhibit androgen-dependent gene expression, subsequently leading to an inhibition of cell growth and apoptosis in AR-expressing cells.
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide is a member of the class of (trifluoromethyl)benzenes that is 4-amino-2-(trifluoromethyl)benzonitrile in which one of the amino hydrogens is substituted by a 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoyl group. It is a member of (trifluoromethyl)benzenes, a monocarboxylic acid amide, a member of monofluorobenzenes, a nitrile, a sulfone and a tertiary alcohol. Bicalutamide is an oral non-steroidal anti-androgen for prostate cancer. It is comprised of a racemic mixture that is a 50:50 composition of the (R)-bicalutamide and (S)-bicalutamide enantionmers. Bicalutamide binds to the androgen receptor. Bicalutamide is an Androgen Receptor Inhibitor. The mechanism of action of bicalutamide is as an Androgen Receptor Antagonist. Bicalutamide is a second generation, oral nonsteroidal antiandrogen similar in structure to flutamide that has been used widely in the therapy of prostate cancer. Bicalutamide is associated with a low rate of serum enzyme elevations during therapy and has been linked to rare instances of liver injury. Bicalutamide is a synthetic, nonsteroidal antiandrogen. Bicalutamide competitively binds to cytosolic androgen receptors in target tissues, thereby inhibiting the receptor binding of androgens. This agent does not bind to most mutated forms of androgen receptors. (NCI04) Bicalutamide is an oral non-steroidal anti-androgen for prostate cancer. It binds to the androgen receptor.
Galeterone is a 3-hydroxy steroid. It has a role as an androgen. Galeterone has been used in trials studying the treatment of Prostate Cancer. Galeterone is an orally bioavailable small-molecule androgen receptor modulator and CYP17 lyase inhibitor with potential antiandrogen activity. Galeterone exhibits three distinct mechanisms of action: 1) as an androgen receptor antagonist, 2) as a CYP17 lyase inhibitor and 3) by decreasing overall androgen receptor levels in prostate cancer tumors, all of which may result in a decrease in androgen-dependent growth signaling. Localized to the endoplasmic reticulum (ER), the cytochrome P450 enzyme CYP17 (P450C17 or CYP17A1) exhibits both 17alpha-hydroxylase and 17,20-lyase activities, and plays a key role in the steroidogenic pathway that produces progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens.
Nilutamide is an imidazolidinone, a member of (trifluoromethyl)benzenes and a C-nitro compound. It has a role as an antineoplastic agent and an androgen antagonist. Nilutamide is an antineoplastic hormonal agent primarily used in the treatment of prostate cancer. Nilutamide is a pure, nonsteroidal anti-androgen with affinity for androgen receptors (but not for progestogen, estrogen, or glucocorticoid receptors). Consequently, Nilutamide blocks the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue. Prostate cancer is mostly androgen-dependent and can be treated with surgical or chemical castration. To date, antiandrogen monotherapy has not consistently been shown to be equivalent to castration. Nilutamide is an Androgen Receptor Inhibitor. The mechanism of action of nilutamide is as an Androgen Receptor Antagonist. Nilutamide is a first generation, oral nonsteroidal antiandrogen similar in structure to flutamide that is used in the therapy of prostate cancer. Nilutamide is associated with a low rate of serum aminotransferase elevations during therapy and with rare instances of clinically apparent, acute liver injury. Nilutamide is a synthetic, nonsteroidal agent with antiandrogenic properties. Nilutamide preferentially binds to androgen receptors and blocks androgen receptor activation by testosterone and other androgens; this agent may inhibit androgen-dependent growth of normal and neoplastic prostate cells. (NCI04)
ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Enzalutamide is a benzamide obtained by formal condensation of the carboxy group of 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzoic acid with methylamine. Used for the treatment of of metastatic castration-resistant prostate cancer. It has a role as an antineoplastic agent and an androgen antagonist. It is a member of benzamides, an imidazolidinone, a thiocarbonyl compound, a nitrile, a member of (trifluoromethyl)benzenes and a member of monofluorobenzenes. Enzalutamide is an androgen receptor (AR) inhibitor for the treatment of castration-resistant prostate cancer (CRPC), both metastatic and non-metastatic. It is a second-generation antiandrogen agent that the FDA approved on August 31, 2012. Although androgen deprivation therapy (ADT) is the first-line treatment of prostate cancer and remission can be achieved, arising resistance is inevitable, becoming castration-resistant prostate cancer. Until recently, docetaxel is the only treatment available for metastatic CRPC; however, AR inhibitors have been developed for more targeted therapy, although first-generation AR inhibitors like bicalutamide did not substantially increase the survival rate. Second-generation such as enzalutamide is more efficacious due to a higher affinity to AR and no partial agonist activity compared to bicalutamide. Due to a favorable pharmacological profile, a phase 1 study of enzalutamide was initiated in July 2007. Compared to the average time of 10 to 15 years for a drug to go from pre-clinical to clinical studies, enzalutamide was developed relatively rapidly. Enzalutamide is an Androgen Receptor Inhibitor. The mechanism of action of enzalutamide is as an Androgen Receptor Antagonist, and Cytochrome P450 3A4 Inducer, and Cytochrome P450 2C9 Inducer, and Cytochrome P450 2C19 Inducer. Enzalutamide is a third generation, oral nonsteroidal antiandrogen used in the treatment of metastatic castration-resistant prostate cancer. Enzalutamide is associated with a low rate of serum enzyme elevation during therapy but has not been linked to cases of clinically apparent liver injury with jaundice. Enzalutamide is an orally bioavailable, organic, non-steroidal small molecule targeting the androgen receptor (AR) with potential antineoplastic activity. Through a mechanism that is reported to be different from other approved AR antagonists, enzalutamide inhibits the activity of prostate cancer cell ARs, which may result in a reduction in prostate cancer cell proliferation and, correspondingly, a reduction in the serum prostate specific antigen (PSA) level. AR over-expression in prostate cancer represents a key mechanism associated with prostate cancer hormone resistance.
Enobosarm has been used in trials studying the treatment of Stress Urinary Incontinence and Triple Negative Breast Cancer. Enobosarm is a non-steroidal agent with anabolic activity. Selective androgen receptor modulator (SARM) GTx-024 is designed to work like testosterone, thus promoting and/or maintaining libido, fertility, prostate growth, and muscle growth and strength. Mimicking testosterone's action, this agent may increase lean body mass, thereby ameliorating muscle wasting in the hypermetabolic state of cancer cachexia.